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Compound of Interest

Compound Name: 4-Phenylcyclohexylamine

Cat. No.: B1212378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
phenylcyclohexylamine, a versatile organic compound with applications in pharmaceutical

development and material science. Due to the limited availability of published experimental

spectra for this specific molecule, this document presents available data, including information

on closely related isomers where relevant, alongside detailed, generalized experimental

protocols for acquiring such data.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 4-
phenylcyclohexylamine.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
¹H NMR (Proton NMR): No experimental spectrum is readily available in public databases. A

predicted ¹H NMR spectrum suggests the presence of signals corresponding to the phenyl and

cyclohexyl protons. The protons on the phenyl group are expected in the aromatic region (δ

7.0-7.5 ppm). The cyclohexyl protons would appear in the aliphatic region (δ 1.0-3.5 ppm), with

the proton on the carbon bearing the amino group (methine proton) being the most downfield of

this group. The amino group protons (-NH₂) typically appear as a broad singlet that can

exchange with D₂O.
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¹³C NMR (Carbon-13 NMR): Specific experimental data for 4-phenylcyclohexylamine is not

currently available. For comparison, the ¹³C NMR spectrum of cyclohexylamine shows signals

for the carbon attached to the nitrogen at approximately 53.1 ppm, and other cyclohexyl

carbons between 26.5 and 33.1 ppm[1][2]. For 4-phenylcyclohexylamine, the phenyl carbons

would be expected in the aromatic region (~110-150 ppm).

Data Type Description Source

¹H NMR
Predicted data available,

experimental data not found.
-

¹³C NMR

No specific data found.

Comparison with

cyclohexylamine suggests

expected chemical shift

ranges.

[1][2]

Table 2: Infrared (IR) Spectroscopy Data
An FTIR spectrum is available for 4-phenylcyclohexylamine, acquired as a film on a Bruker

IFS 45 instrument[3]. Key expected absorptions for a primary amine with an aromatic ring

include:
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Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity

~3400-3250
N-H stretch (primary amine,

two bands)
Medium

~3100-3000 C-H stretch (aromatic) Medium

~2950-2850 C-H stretch (aliphatic) Strong

~1650-1580 N-H bend (primary amine) Medium

~1600, ~1450 C=C stretch (aromatic ring) Medium-Strong

~1335-1250
C-N stretch (aromatic amine

character)
Medium

~750-700 and ~900-675
C-H out-of-plane bend

(aromatic)
Strong

Table 3: Mass Spectrometry (MS) Data
No experimental mass spectrum for 4-phenylcyclohexylamine was found. However, mass

spectra for the isomers N-phenylcyclohexylamine and 1-phenylcyclohexylamine are available

and can provide insight into potential fragmentation patterns[4]. The molecular ion ([M]⁺) for 4-
phenylcyclohexylamine would be observed at m/z 175, corresponding to its molecular

weight[3][5].

Data Type Description Source

Molecular Ion (M⁺) m/z 175 [3][5]

Fragmentation Data

Data for isomers suggests

potential fragmentation

pathways including loss of the

phenyl group or cleavage of

the cyclohexyl ring. For 1-

phenylcyclohexylamine, major

fragments are observed at m/z

132, 175, and 104.

[6]
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Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid

organic compound like 4-phenylcyclohexylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-phenylcyclohexylamine in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

The choice of solvent is crucial to avoid obscuring sample signals.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the magnetic field to achieve optimal resolution.

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45°

pulse angle and a relaxation delay of 1-2 seconds.

To confirm the presence of the -NH₂ protons, a D₂O exchange experiment can be

performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -

NH₂ peak should disappear or significantly diminish.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary

carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and

DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and calibrating the chemical shift scale using the residual

solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of solid 4-phenylcyclohexylamine directly onto

the ATR crystal. Ensure good contact between the sample and the crystal by applying

pressure with the built-in clamp.

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the instrument and atmosphere

(e.g., CO₂ and water vapor).

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio, with a resolution of 4 cm⁻¹.

Data Processing: The software automatically performs the background subtraction. The

resulting spectrum will show absorbance or transmittance as a function of wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

structure from fragmentation patterns.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid sample, or through a gas chromatograph (GC-
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MS) for a volatile sample.

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecule to ionize and fragment in a reproducible manner.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z is often the molecular ion, which provides the molecular

weight. The fragmentation pattern provides a "fingerprint" that can be used to deduce the

structure of the molecule.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for an organic

compound.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
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Caption: Relationship between Spectroscopic Data and Structural Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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